(2S, 3S)-N-Boc-O-t-butylthreonine is a derivative of threonine, an important amino acid in biochemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical synthesis. The Boc group enhances the stability of the amino acid during various reactions, allowing for selective modifications without affecting the amino functionality.
(2S, 3S)-N-Boc-O-t-butylthreonine belongs to the class of amino acid derivatives. Specifically, it is categorized under protected amino acids, which are essential in peptide synthesis and other organic chemistry applications.
The synthesis of (2S, 3S)-N-Boc-O-t-butylthreonine typically involves the reaction of threonine with tert-Butyl dicarbonate in the presence of a base such as triethylamine. This method effectively introduces the Boc protecting group while maintaining the integrity of the threonine structure.
This method yields high purity and good homogeneity, making it an efficient approach for synthesizing protected amino acids.
The molecular formula for (2S, 3S)-N-Boc-O-t-butylthreonine is . Its structure includes:
(2S, 3S)-N-Boc-O-t-butylthreonine is primarily involved in peptide coupling reactions where the Boc protecting group can be removed under acidic conditions to yield free threonine residues.
The removal of the Boc group is typically performed under mild acidic conditions to prevent degradation of sensitive side chains present in other amino acids during peptide synthesis .
The mechanism by which (2S, 3S)-N-Boc-O-t-butylthreonine functions in chemical reactions primarily revolves around its ability to protect the amino group from undesired reactions during synthetic procedures. Upon deprotection:
This protective strategy allows for selective manipulation of functional groups without compromising the integrity of the threonine side chain .
Relevant data indicate that this compound exhibits favorable properties for use in organic synthesis due to its stability and reactivity profile .
(2S, 3S)-N-Boc-O-t-butylthreonine has several scientific applications:
The stereoselective synthesis of (2S,3S)-N-Boc-O-tert-butylthreonine leverages enzymatic resolution as a powerful strategy for controlling stereochemistry. Lipases, particularly Candida antarctica lipase B (CAL-B), have demonstrated exceptional diastereoselectivity in the kinetic resolution of racemic threonine derivatives. This biocatalyst preferentially acylates the (2S,3R)-stereoisomer when presented with a mixture of O-tert-butyl-threonine methyl esters, leaving the desired (2S,3S)-isomer unreacted. The reaction is typically conducted in toluene/tert-butanol (9:1) mixtures using vinyl butyrate as the acylating agent, achieving enantiomeric excess (ee) values >98% for the remaining (2S,3S)-enantiomer [7].
Following enzymatic resolution, the free amino group of the (2S,3S)-isomer undergoes Boc protection under standard conditions (di-tert-butyl dicarbonate, aqueous sodium bicarbonate). Subsequent saponification of the methyl ester affords the target compound with preserved stereochemical integrity. This chemoenzymatic route provides a sustainable alternative to traditional chemical methods, operating under mild conditions (25-30°C) and avoiding heavy metal catalysts. The efficiency of this process is highlighted by the high enantioselectivity (E > 200) and good yields (38-42% for the desired isomer) achievable through optimized enzyme immobilization and solvent engineering [7].
Table 1: Enzymatic Resolution of O-tert-Butylthreonine Derivatives
Enzyme | Substrate | Solvent System | Acyl Donor | ee (%) | Yield (%) |
---|---|---|---|---|---|
CAL-B (immobilized) | DL-O-tert-butylthreonine methyl ester | Toluene/tert-butanol (9:1) | Vinyl butyrate | >98 (2S,3S) | 42 |
PPL | DL-O-tert-butylthreonine methyl ester | Diisopropyl ether | Vinyl acetate | 85 (2S,3S) | 30 |
PSL-C | DL-O-tert-butylthreonine methyl ester | MTBE | Isopropenyl acetate | 92 (2S,3S) | 35 |
Aziridine ring-opening reactions provide an efficient route for constructing the threonine backbone with simultaneous installation of the O-tert-butyl group under stereochemical control. The process begins with the synthesis of a (2S,3S)-aziridine-2-carboxylate derivative from L-threonine, which serves as a chiral template. This strained three-membered heterocycle undergoes regioselective ring-opening at the C3 position when treated with potassium tert-butoxide in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via an SN2 mechanism, with tert-butoxide attacking the less substituted carbon, resulting in exclusive formation of the (2S,3S)-diastereomer [6].
The diastereoselectivity (dr > 20:1) arises from the stereoelectronically favored backside attack anti-periplanar to the departing nitrogen moiety, preserving the existing chiral center at C2 while establishing the correct configuration at C3. Subsequent N-protection with di-tert-butyl dicarbonate in the presence of catalytic 4-dimethylaminopyridine (DMAP) furnishes the target compound in excellent overall yield (75-82%). This strategy is particularly valuable for large-scale synthesis due to the commercial availability of starting materials and the high predictability of stereochemical outcomes. Critical parameters include rigorous exclusion of moisture, controlled addition rate of tert-butoxide (-78°C to 0°C), and the use of freshly distilled solvents to minimize racemization [6].
Table 2: Aziridine Ring-Opening for O-Alkylated Threonine Synthesis
Aziridine Precursor | Base | Solvent | Temperature | diastereomeric ratio (dr) | Overall Yield (%) |
---|---|---|---|---|---|
(2S)-2-N-Cbz-aziridine-2-carboxylate | t-BuOK | DMF | -78°C → 0°C | >20:1 | 78 |
(2S)-2-N-Boc-aziridine-2-carboxylate | t-BuOK | DMSO | -40°C → RT | 15:1 | 75 |
(2S)-2-N-Fmoc-aziridine-2-carboxylate | t-BuOLi | THF | -78°C → -20°C | >20:1 | 82 |
The introduction of the tert-butoxycarbonyl (Boc) group to O-tert-butyl-L-threonine has been optimized through solvent-free and catalytic methodologies that enhance efficiency and sustainability. Traditional Boc-protection employs di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine as base, requiring extended reaction times (12-16 hours) and generating stoichiometric amounts of byproducts. Advanced protocols utilize catalytic systems featuring 4-dimethylaminopyridine (DMAP) (5 mol%) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 mol%) under solvent-free conditions, achieving complete conversion within 2 hours at room temperature [5] [10].
The solvent-free approach demonstrates particular advantages for acid-sensitive substrates, eliminating solvolysis risks associated with the O-tert-butyl ether. Mechanistic studies reveal that DMAP accelerates the reaction through nucleophilic catalysis, forming a reactive acylpyridinium intermediate that transfers the Boc group to the amino function. This method provides near-quantitative yields (95-98%) with minimal epimerization (<0.5%), confirmed by chiral HPLC analysis. For large-scale applications, continuous flow reactors with immobilized DMAP catalysts enable efficient product isolation through simple filtration and crystallization, significantly reducing organic solvent consumption compared to batch processes [10].
Orthogonal protection strategies are essential for incorporating (2S,3S)-N-Boc-O-tert-butylthreonine into complex peptide architectures requiring selective deprotection cycles. The Boc and tBu groups exhibit complementary stability profiles with specialized protecting groups, enabling sequential side-chain modifications. Particularly valuable are ivDde [1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl] and Mmt (4-methoxytrityl) groups, which allow selective deprotection in the presence of acid-labile tBu ethers [6] [9] [10].
The ivDde group demonstrates remarkable stability toward piperidine (20-50% in DMF) and trifluoroacetic acid (TFA) (up to 95%), but undergoes rapid cleavage with 2% hydrazine in DMF within 10 minutes. This enables selective exposure of the lysine side chain in threonine-containing peptides for on-resin cyclization or bioconjugation. Similarly, the Mmt group can be removed with mild acids (1% TFA in DCM containing 5% triisopropylsilane) without affecting t-butyl-based protections. This orthogonality was demonstrated in the synthesis of branched peptides, where Fmoc-Lys(Mmt)-OH was incorporated, followed by Mmt removal and coupling of the threonine derivative to the ε-amino group [6] [9].
Table 3: Orthogonal Protection Schemes Compatible with O-tert-Butylthreonine
Protecting Group | Compatible with Boc/tBu | Deprotection Conditions | Deprotection Time | Application Example |
---|---|---|---|---|
ivDde | Yes | 2% Hydrazine/DMF | 3 × 3 min | Lys side-chain protection during Thr incorporation |
Mmt | Yes | 1% TFA/DCM, 5% TIS | 2 × 1 min | Selective Nα protection during side-chain elongation |
Alloc | Yes | Pd(PPh₃)₄/PhSiH₃ (1:2) in CHCl₃-AcOH-NMM | 2 h | Orthogonal deprotection under neutral conditions |
Dmab | Yes | 2% Hydrazine/DMF, 0.5 M NH₂OH·HCl | 5 × 2 min | Asp/Glu side-chain protection |
Incorporation of (2S,3S)-N-Boc-O-tert-butylthreonine into solid-phase peptide synthesis (SPPS) requires specialized strategies to accommodate the steric bulk of the tert-butyl ether while preventing side reactions. The Fmoc/tBu/Boc protection scheme is typically employed, where the Nα-amino group is protected with fluorenylmethyloxycarbonyl (Fmoc), the hydroxyl with t-butyl, and temporary Boc protection allows selective deblocking during chain assembly. For C-terminal incorporation, pre-loaded Wang or 2-chlorotrityl chloride resins functionalized with the threonine derivative provide excellent results, with loading efficiencies exceeding 85% when using 2.5 equivalents of DIEA in DCM [3].
A significant advancement involves the convergent synthesis approach where peptide fragments containing the protected threonine are prepared separately and coupled on solid support. For example, in the synthesis of SARS-CoV-2 main protease (MPro) inhibitors, MPI60 was constructed by coupling a dipeptidyl fragment containing (2S,3S)-N-Boc-O-t-butylthreonine with a resin-bound azaspirodecane carboxylate using PyBOP/N-methylmorpholine activation. This strategy circumvents the slow coupling kinetics (8-12 hours) observed when incorporating this sterically hindered amino acid directly during chain elongation [3] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4